5-Methylene-2-norbornene
Overview
Description
5-Methylene-2-norbornene is a bicyclic hydrocarbon with a unique structure characterized by a methylene group attached to the norbornene framework. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable intermediate in various chemical syntheses. Its structure consists of a cyclohexene ring fused with a cyclopropane ring, with a methylene group bridging the two.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylene-2-norbornene can be synthesized through several methods, with one of the most common being the Diels-Alder reaction. This involves the reaction of cyclopentadiene with ethylene to form norbornene, which is then further functionalized to introduce the methylene group. Another method involves the catalytic cyclopropanation of norbornadiene using diazomethane, which selectively targets the endocyclic double bond .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 5-Methylene-2-norbornene undergoes a variety of chemical reactions due to its strained ring system and reactive double bonds. These include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield the corresponding saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the methylene group, often using reagents such as halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed:
Oxidation: Diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated norbornene derivatives.
Scientific Research Applications
5-Methylene-2-norbornene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions, particularly in ring-opening metathesis polymerization (ROMP) to produce high-performance polymers.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems due to their ability to form stable, yet reactive, structures.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals, particularly those requiring a rigid, bicyclic framework.
Mechanism of Action
The reactivity of 5-methylene-2-norbornene is primarily due to the strain in its bicyclic structure. The compound can undergo various reactions that relieve this strain, such as cycloadditions and ring-opening reactions. The methylene group acts as a reactive site for electrophilic and nucleophilic attacks, facilitating a wide range of chemical transformations.
Comparison with Similar Compounds
Norbornene: Lacks the methylene group, making it less reactive in certain types of chemical reactions.
Norbornadiene: Contains two double bonds, offering different reactivity patterns compared to 5-methylene-2-norbornene.
Norbornane: The fully saturated version, which is less reactive due to the absence of double bonds.
Uniqueness: this compound stands out due to its combination of a strained bicyclic structure and a reactive methylene group. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials with unique properties.
Properties
IUPAC Name |
5-methylidenebicyclo[2.2.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-6-4-7-2-3-8(6)5-7/h2-3,7-8H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQBISBWKRKLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29470-57-3 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-methylene-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29470-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70862374 | |
Record name | 5-Methylenenorbornene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 5-Methylene-2-norbornene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19814 | |
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CAS No. |
694-91-7 | |
Record name | 5-Methylenebicyclo[2.2.1]hept-2-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylene-2-norbornene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Methylenenorbornene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylene-2-norbornene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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